Egfr-IN-48

説明

Egfr-IN-48 (Catalog No. HY-143445) is a potent and orally active epidermal growth factor receptor (EGFR) inhibitor with demonstrated selectivity across EGFR variants. It exhibits inhibitory activity against EGFR mutants, including EGFR<sup>d19/TM/CS</sup> (IC50 = 0.193 nM), EGFR<sup>LR/TM/CS</sup> (IC50 = 0.251 nM), and wild-type EGFR<sup>WT</sup> (IC50 = 10.4 nM) . This compound has a purity of >98% and is available in 1 mg and 5 mg quantities for preclinical research.

Key physicochemical properties of This compound include:

- Molecular Weight: Not explicitly provided in the evidence, but inferred from related compounds (e.g., 253.47–235.27 g/mol for structurally similar inhibitors) .

- LogP: Predicted values vary between 1.89 (iLOGP) and 3.46 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.0209 mg/mL (0.0000823 mol/L), classified as moderately soluble .

特性

分子式 |

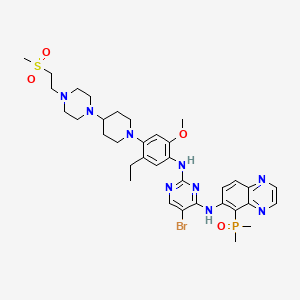

C35H47BrN9O4PS |

|---|---|

分子量 |

800.8 g/mol |

IUPAC名 |

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[5-ethyl-2-methoxy-4-[4-[4-(2-methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42) |

InChIキー |

VFCRMLIPZXPGDA-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Egfr-IN-48 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards .

化学反応の分析

Types of Reactions

Egfr-IN-48 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

Egfr-IN-48 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Egfr-IN-48 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the ATP-binding sites of the EGFR, which are crucial for its kinase activity .

類似化合物との比較

Comparison with Similar Compounds

To contextualize Egfr-IN-48 's profile, we compare it with two structurally and functionally related compounds from the provided evidence:

Compound A (CAS 63069-48-7)

- Molecular Formula : C6H5ClIN

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 1.89–3.46 (similar range to this compound) . Solubility: 0.0209 mg/mL (identical to this compound) .

- Synthetic Route : Involves pyridine and chlorotrimethylsilane under reflux conditions .

Compound B (CAS 1046861-20-4)

- Molecular Formula : C6H5BBrClO2

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 0.61–2.15 (lower than this compound, implying reduced lipophilicity) . Solubility: 0.24 mg/mL (higher than this compound) . CYP Inhibition: None reported, indicating a cleaner pharmacokinetic profile .

- Synthetic Route : Utilizes palladium catalysts in tetrahydrofuran/water .

Comparative Data Table

| Property | This compound | Compound A (CAS 63069-48-7) | Compound B (CAS 1046861-20-4) |

|---|---|---|---|

| EGFR<sup>d19/TM/CS</sup> IC50 | 0.193 nM | N/A | N/A |

| LogP (XLOGP3) | 3.46 | 3.46 | 2.15 |

| Solubility (mg/mL) | 0.0209 | 0.0209 | 0.24 |

| CYP Inhibition | Not reported | CYP1A2, CYP2C9 | None |

| BBB Permeability | Yes | Yes | Yes |

Key Findings

Potency: this compound exhibits superior EGFR inhibition (sub-nanomolar IC50) compared to Compounds A and B, which lack reported EGFR activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。